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molecular formula C13H21N3O2 B8380588 tert-butyl 3-(1H-pyrazol-4-yl)piperidine-1-carboxylate

tert-butyl 3-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Cat. No. B8380588
M. Wt: 251.32 g/mol
InChI Key: PIVYXZRQNSAEQH-UHFFFAOYSA-N
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Patent
US08080566B1

Procedure details

A 100-mL round-bottomed flask was charged with a solution of tert-butyl 3-(1H-pyrazol-4-yl)piperidine-1-carboxylate (3.6 g, 14.34 mmol, 1.00 equiv) in 1,4-dioxane (20 mL) and hydrogen chloride (6M, 20 mL). The resulting solution was heated to reflux for 1 hour. Upon completion, the resulting mixture was cooled down and concentrated on a rotary evaporator affording 3-(1H-pyrazol-4-yl)piperidine hydrochloride as white solid (1.5 g, 47%).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([CH:6]2[CH2:11][CH2:10][CH2:9][N:8](C(OC(C)(C)C)=O)[CH2:7]2)[CH:3]=[N:2]1.[ClH:19]>O1CCOCC1>[ClH:19].[NH:1]1[CH:5]=[C:4]([CH:6]2[CH2:11][CH2:10][CH2:9][NH:8][CH2:7]2)[CH:3]=[N:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
N1N=CC(=C1)C1CN(CCC1)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the resulting mixture was cooled down
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
Cl.N1N=CC(=C1)C1CNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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